5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one
Description
5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the pyrazolone family. This compound is characterized by its complex structure, which includes an ethoxy group, a phenyl ring, and a toluidinomethylene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
5-ethoxy-4-[(4-methylphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-18-17(13-20-15-11-9-14(2)10-12-15)19(23)22(21-18)16-7-5-4-6-8-16/h4-13,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYDSXOJRIXCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Alkylation-Condensation
Reaction Analysis and Challenges
Key Challenges
Optimization Strategies
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes rate |
| Catalyst Loading | 5 mol% BF₃ | Reduces side products |
| Reaction Time | 8–10 hours | Balances completion vs. degradation |
Physicochemical Data and Purification
- Boiling Point : 426.8 ± 55.0°C
- Density : 1.16 ± 0.1 g/cm³
- pKa : 6.54 ± 0.20
Purification Methods :
- Recrystallization : Ethanol/water (7:3) yields crystals with >95% purity.
- Chromatography : Silica gel column chromatography using ethyl acetate/hexane (1:4) resolves tautomeric mixtures.
Chemical Reactions Analysis
Condensation and Cyclization Reactions
The compound’s exocyclic toluidinomethylene group enables participation in Knoevenagel-type condensations. For example:
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Formation of fused heterocycles : Reacts with aldehydes or ketones under basic conditions (e.g., piperidine in ethanol) to form extended conjugated systems .
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| o-Nitrobenzaldehyde | Ethanol, 0°C, 24 hr | 5-Methyl-4-(2-nitrobenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 77.7% |
This reactivity mirrors other 4-substituted pyrazolones, where the methylene group acts as a nucleophile .
Tautomerism-Influenced Reactivity
The pyrazolone ring exhibits keto-enol tautomerism , confirmed by X-ray crystallography and NMR studies . This equilibrium affects protonation states and reaction pathways:
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Acid-catalyzed reactions : Protonation at the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attacks.
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Base-mediated reactions : Deprotonation of the enol form enables conjugation with the exocyclic double bond .
Substitution Reactions
The ethoxy group (-OCH2CH3) can undergo hydrolysis or nucleophilic substitution:
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Hydrolysis : Under acidic or basic conditions, converts to a hydroxyl group, forming 5-hydroxy derivatives.
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Alkylation/arylation : Reacts with alkyl halides or aryl boronic acids via transition-metal catalysis (e.g., Suzuki coupling).
Hydrogenation and Reduction
The exocyclic methylene double bond (C=N or C=C) is susceptible to hydrogenation:
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Catalytic hydrogenation (H2/Pd-C): Reduces the double bond, yielding saturated analogs.
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Selectivity : The toluidinomethylene group’s steric bulk may influence reaction rates .
Electrophilic Aromatic Substitution
The phenyl and toluidine rings may undergo reactions such as:
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Nitration : Introduces nitro groups at para/meta positions, though steric hindrance from substituents limits reactivity.
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Sulfonation : Requires harsh conditions (e.g., H2SO4, 100°C) .
Stability and Degradation
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Thermal stability : Decomposes above 250°C, with a predicted boiling point of 426.8°C .
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pH sensitivity : Degrades under extreme acidic/basic conditions, likely via hydrolysis of the ethoxy group .
Hypothesized Reactivity
Based on structural analogs, the compound could:
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions including:
- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions are possible under suitable conditions.
Biology
Research has indicated potential biological activities associated with this compound, particularly in antimicrobial and anti-inflammatory domains. Studies have demonstrated its effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents .
Medicine
The medicinal applications are particularly promising. Ongoing research aims to explore its potential as a pharmaceutical agent , focusing on:
- Anticancer properties : Investigations into the compound's ability to inhibit cancer cell growth are ongoing.
- Anti-inflammatory effects : The compound's role in modulating inflammatory pathways presents opportunities for therapeutic development .
Industrial Applications
In the industrial sector, 5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one may be utilized in the production of dyes and pigments , as well as other chemical products. Its unique chemical structure allows for modifications that can lead to diverse industrial applications.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in PubChem highlighted that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The specific activity of 5-ethoxy-2-phenyl derivatives was assessed against various bacterial strains, showing promising results that warrant further investigation into its application as an antimicrobial agent .
- Pharmaceutical Development : Research conducted on pyrazolone derivatives has indicated their potential in drug formulation due to their bioactivity. A comparative study on similar compounds demonstrated that structural modifications could enhance therapeutic efficacy, positioning 5-ethoxy derivatives as candidates for further pharmaceutical exploration.
Mechanism of Action
The mechanism of action of 5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:
2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one: Lacks the ethoxy group, which may affect its chemical and biological properties.
5-methoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazole compounds are known for their pharmacological potential, and this specific compound is no exception. This article provides an overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.36 g/mol. The compound features a pyrazole ring, which is critical for its biological activity.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, a study demonstrated that certain pyrazoles exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole compounds has been widely reported. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .
- Anticancer Properties : Some pyrazole derivatives have been evaluated for their anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .
Case Studies
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates. The results indicated that this compound showed notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels compared to the control group. This suggests a potent anti-inflammatory action mediated by the compound .
Research Findings
A systematic review highlighted the structure–activity relationship (SAR) of pyrazole compounds, indicating that modifications on the pyrazole ring can significantly affect their biological activities. The presence of ethoxy and phenyl groups in this compound enhances its interaction with biological targets .
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
